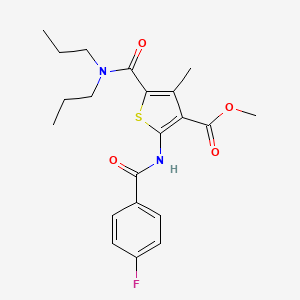
N-(3-bromo-5-methylphenyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-5-methylphenyl)oxetan-3-amine is an organic compound that features a bromine atom, a methyl group, and an oxetane ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which can be followed by bromination and methylation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methylphenyl)oxetan-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-(3-bromo-5-methylphenyl)oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The bromine and methyl groups can also influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)oxetan-3-amine: Similar structure but with different positions of the bromine and methyl groups.
N-(3-bromophenyl)oxetan-3-amine: Lacks the methyl group, which can affect its reactivity and applications.
Uniqueness
N-(3-bromo-5-methylphenyl)oxetan-3-amine is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and potential applications. The presence of the oxetane ring also adds to its uniqueness, providing a strained ring system that can undergo various chemical transformations.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
N-(3-bromo-5-methylphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12BrNO/c1-7-2-8(11)4-9(3-7)12-10-5-13-6-10/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
PQJNWJNRHOGYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



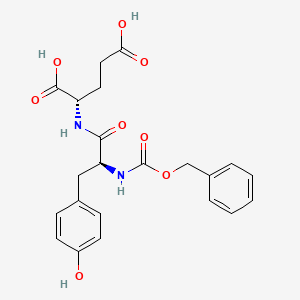

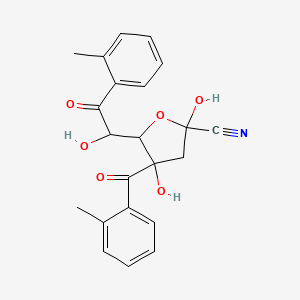


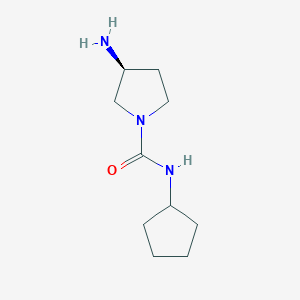


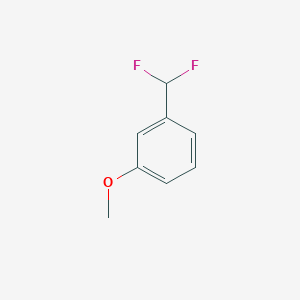
![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)


